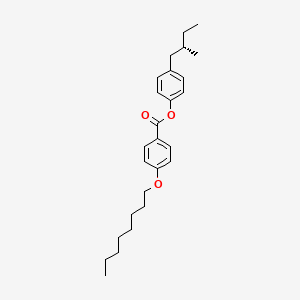

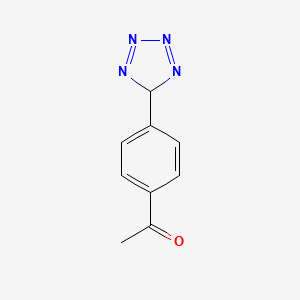

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone

Vue d'ensemble

Description

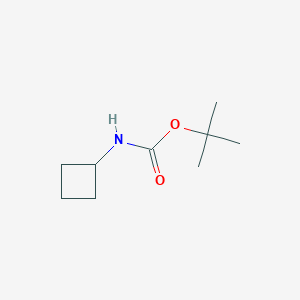

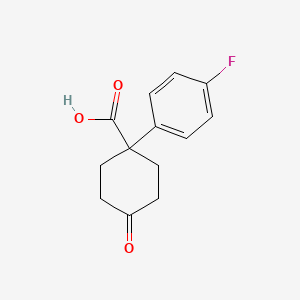

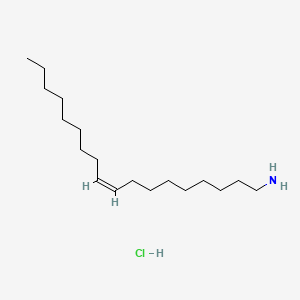

“1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” is a chemical compound with the molecular formula C9H8N4O . It has a molecular weight of 188.19 g/mol . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of “1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” involves several steps . Initially, “1- (4- (1H-tetrazole-1-yl)phenyl)ethanone” is synthesized from sodium azide and triethyl orthoformate . Then, the first-generation dendrimer, 2,4,6- (tris (tetrazole-1-yl- (4-acetylphenyl))-1,3,5-triazine (G1) is generated from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction . Finally, 2,4,6-tris (tetrazol-1-yl- (4-phenyl (3-arylpropene-1-on-1-yl))-1,3,5-triazine (G2) dendrimers are prepared from G1 by Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature .Molecular Structure Analysis

The InChI code for “1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” is 1S/C9H8N4O/c1-6(14)7-2-4-8(5-3-7)9-10-12-13-11-9/h2-5H,1H3,(H,10,11,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Application in Organic Synthesis

Summary of the Application

“1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” is a tetrazole derivative that undergoes photochemical transformations. These transformations can be used as effective synthetic routes to other compounds .

Methods of Application

The photochemistry of these tetrazole derivatives was studied by irradiating diluted degassed solutions of the compounds in [D8]-tetrahydrofuran (λ ≥ 254 nm; high pressure mercury lamp; −60 °C). The irradiation was conducted in sealed NMR tubes and the reaction monitored by NMR .

Results or Outcomes

Photolysis leads to cleavage of the tetrazolyl ring, may involve various photodegradation pathways and may produce a diversity of photoproducts, depending on the structure and conformational flexibility of the substituents and the possibility of tautomerism .

Precursor to Nitrogen-Rich Energetic Salts

Summary of the Application

“1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” and similar tetrazoles have been used as precursors to nitrogen-rich energetic salts .

Results or Outcomes

These tetrazoles have excellent thermal stabilities and very high nitrogen content as well as very acceptable impact and friction sensitivities .

Use in Material Science

Summary of the Application

“1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” is often used in material science research due to its high nitrogen content and excellent thermal stability .

Results or Outcomes

The compound’s high nitrogen content and excellent thermal stability make it a promising candidate for further research in the field of material science .

Safety And Hazards

The safety information for “1-(4-(5H-tetrazol-5-yl)phenyl)ethanone” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-[4-(5H-tetrazol-5-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-6(14)7-2-4-8(5-3-7)9-10-12-13-11-9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFUNIVIZORNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2N=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5H-tetrazol-5-yl)phenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.